molecular formula C18H14F3NO3S2 B2844457 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 2210141-22-1

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2844457
CAS No.: 2210141-22-1
M. Wt: 413.43
InChI Key: PDCUOAAJWJZRCC-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound featuring a trifluoromethoxy group, a bithiophene moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the bithiophene and trifluoromethoxybenzamide intermediates. The key steps include:

    Formation of the Bithiophene Moiety: This can be achieved through the coupling of thiophene derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl triflate.

    Coupling of Intermediates: The final step involves coupling the bithiophene and trifluoromethoxybenzamide intermediates under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The bithiophene moiety can participate in π-π stacking interactions, which are crucial in biological systems and materials science .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Thiophen-2-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
  • N-(2-(Furan-2-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide
  • N-(2-(Pyridin-2-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of both the bithiophene and trifluoromethoxy groups. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14(23)16-6-5-15(27-16)12-7-8-26-10-12/h1-8,10,14,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCUOAAJWJZRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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